4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that features a combination of pyrimidine, piperidine, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. The synthetic route may include:
Formation of the 5-bromopyrimidine ring: This can be achieved through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Preparation of the pyrazole ring: This can be synthesized by the reaction of hydrazine with 1,3-diketones or β-keto esters.
Assembly of the final compound: The individual rings are then linked through appropriate coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, using appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: is unique due to its combination of three different ring systems, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN7O/c1-13-7-14(2)27(25-13)17-8-18(24-12-23-17)28-11-15-3-5-26(6-4-15)19-21-9-16(20)10-22-19/h7-10,12,15H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMHLEDVRRWIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.